molecular formula C9H11N3 B14218527 1-(1-Azidoethyl)-3-methylbenzene CAS No. 823189-12-4

1-(1-Azidoethyl)-3-methylbenzene

Katalognummer: B14218527
CAS-Nummer: 823189-12-4
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: VVDUDWWSPRTIOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Azidoethyl)-3-methylbenzene is an organic compound characterized by the presence of an azide group attached to an ethyl chain, which is further connected to a benzene ring substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1-Azidoethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the conversion of alcohols to azides using reagents such as sodium azide (NaN₃) in the presence of triphenylphosphine (PPh₃) and iodine (I₂) in dimethyl sulfoxide (DMSO) . Another method includes the acid-catalyzed rearrangement of azides, where the azide group undergoes intramolecular rearrangement to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Azidoethyl)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azide group can yield amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

    Substitution: Sodium azide (NaN₃) in the presence of a suitable catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various azide derivatives.

Wirkmechanismus

The mechanism of action of 1-(1-Azidoethyl)-3-methylbenzene involves the reactivity of the azide group. The azide group can undergo various transformations, such as cycloaddition reactions, to form triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) complexes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(1-Azidoethyl)-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other azide-containing compounds. Its combination of an azide group with a methyl-substituted benzene ring makes it particularly useful in various synthetic and industrial applications .

Eigenschaften

CAS-Nummer

823189-12-4

Molekularformel

C9H11N3

Molekulargewicht

161.20 g/mol

IUPAC-Name

1-(1-azidoethyl)-3-methylbenzene

InChI

InChI=1S/C9H11N3/c1-7-4-3-5-9(6-7)8(2)11-12-10/h3-6,8H,1-2H3

InChI-Schlüssel

VVDUDWWSPRTIOQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(C)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.